molecular formula C11H8F6O2S B14068158 1-(2-(Trifluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-2-one

1-(2-(Trifluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14068158
M. Wt: 318.24 g/mol
InChI Key: SGUKALILAYIYSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(Trifluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound characterized by the presence of trifluoromethoxy and trifluoromethylthio groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a suitable phenyl precursor with trifluoromethyl phenyl sulfone under visible light irradiation, which promotes the S-trifluoromethylation of thiophenols .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Trifluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethoxy and trifluoromethylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as thiols or amines can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2-(Trifluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(Trifluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy and trifluoromethylthio groups can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(Trifluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-2-one is unique due to the presence of both trifluoromethoxy and trifluoromethylthio groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups is relatively rare and can lead to novel applications in various fields.

Properties

Molecular Formula

C11H8F6O2S

Molecular Weight

318.24 g/mol

IUPAC Name

1-[2-(trifluoromethoxy)-6-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H8F6O2S/c1-6(18)5-7-8(19-10(12,13)14)3-2-4-9(7)20-11(15,16)17/h2-4H,5H2,1H3

InChI Key

SGUKALILAYIYSH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC=C1SC(F)(F)F)OC(F)(F)F

Origin of Product

United States

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